(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8627383
InChI: InChI=1S/C18H20N2O5S/c1-3-25-16-10-4-13(12-17(16)24-2)5-11-18(21)20-14-6-8-15(9-7-14)26(19,22)23/h4-12H,3H2,1-2H3,(H,20,21)(H2,19,22,23)/b11-5+
SMILES: CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC
Molecular Formula: C18H20N2O5S
Molecular Weight: 376.4 g/mol

(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide

CAS No.:

Cat. No.: VC8627383

Molecular Formula: C18H20N2O5S

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide -

Specification

Molecular Formula C18H20N2O5S
Molecular Weight 376.4 g/mol
IUPAC Name (E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
Standard InChI InChI=1S/C18H20N2O5S/c1-3-25-16-10-4-13(12-17(16)24-2)5-11-18(21)20-14-6-8-15(9-7-14)26(19,22)23/h4-12H,3H2,1-2H3,(H,20,21)(H2,19,22,23)/b11-5+
Standard InChI Key ILPXEESYEFTSPS-VZUCSPMQSA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC
SMILES CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC
Canonical SMILES CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC

Introduction

(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of amides. It is characterized by its specific stereochemistry, indicated by the "(2E)" prefix, which signifies that the double bond at the second carbon atom has an E (entgegen) configuration. This compound combines a phenyl ring with ethoxy and methoxy substituents, linked to a propenamide moiety, which is further connected to a sulfamoylphenyl group. The presence of these functional groups suggests potential biological activity, such as anti-inflammatory or antimicrobial properties, although specific applications may vary based on detailed research findings.

Synthesis Methods

The synthesis of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide typically involves a multi-step process:

  • Starting Materials: The synthesis often begins with 4-ethoxy-3-methoxybenzaldehyde and 4-sulfamoylbenzamine.

  • Condensation Reaction: These starting materials undergo a condensation reaction to form the desired amide, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

  • Purification: The final product is purified using techniques such as column chromatography.

Biological Activity and Potential Applications

While specific biological activities of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide have not been extensively documented, compounds with similar structures often exhibit:

  • Anti-inflammatory Properties: Due to the presence of sulfamoyl and methoxy groups, which are common in anti-inflammatory drugs.

  • Antimicrobial Activity: The combination of ethoxy and methoxy groups on a phenyl ring can contribute to antimicrobial effects.

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